Molsidomine-d5
Description
Properties
Molecular Formula |
C₉H₉D₅N₄O₄ |
|---|---|
Molecular Weight |
247.26 |
Synonyms |
5-[(Ethoxycarbonyl)amino]-3-(4-morpholinyl)-1,2,3-oxadiazolium-d5 Inner Salt; CAS 276-d5; Corraton-d5; Coruno-d5; Corvasal-d5; Corvaton-d5; Molsidolat-d5; Morial-d5; Morsydomine-d5; Motazomin-d5; N-(Ethoxycarbonyl)-3-morpholinosydnone imine-d5; N-Eth |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation for Molsidomine D5
Strategies for Deuterium (B1214612) Incorporation into Molsidomine (B1677406) Scaffold
The introduction of deuterium into the Molsidomine structure is typically achieved by using a deuterated precursor during the synthesis. The stability of the C-D bonds in the morpholine (B109124) ring under various chemical conditions is a key consideration in the synthetic design.
Regioselective Deuteration Techniques
The most direct and efficient method for preparing Molsidomine-d5 involves the use of a pre-deuterated starting material. Specifically, Morpholine-(2,2,3,3,5,5,6,6-D8) is a commercially available isotopically labeled compound that serves as a key building block. The use of this precursor ensures that the deuterium atoms are located specifically on the morpholine moiety, leading to the desired this compound. This approach guarantees high isotopic purity and regioselectivity, as the deuterium atoms are introduced at the beginning of the synthetic sequence.
Precursor Synthesis and Isotopic Exchange Reactions
While the use of pre-labeled Morpholine-d8 is the most common strategy, alternative methods involving isotopic exchange reactions could theoretically be employed. For instance, labile protons in a precursor molecule could be exchanged for deuterium by treatment with a deuterium source like D₂O under specific conditions (e.g., elevated temperature or catalysis). However, for Molsidomine, the protons on the morpholine ring are not readily exchangeable, making the synthetic route from a deuterated precursor the more practical and reliable method.
A plausible synthetic route starting from Morpholine-d8 would likely mirror the established synthesis of Molsidomine. This would involve the N-nitrosation of Morpholine-d8, followed by reaction with a suitable reagent to form the sydnone (B8496669) imine ring structure. A recent development in the synthesis of Molsidomine itself is the use of mechanochemistry, which offers a more sustainable and efficient alternative to traditional solvent-based methods. pitt.edu This technique could potentially be adapted for the synthesis of this compound from Morpholine-d8.
Spectroscopic Characterization of this compound
The successful incorporation of deuterium into the Molsidomine scaffold is confirmed using various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most definitive method.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Confirmation
NMR spectroscopy provides direct evidence of deuteration by observing the disappearance of proton signals and the appearance of characteristic carbon-deuterium couplings in the respective NMR spectra.
In the ¹H-NMR spectrum of this compound, the signals corresponding to the protons on the morpholine ring would be absent. For a non-deuterated Molsidomine, the morpholine protons typically appear as multiplets in the range of 3.0 to 4.0 ppm. The absence of these signals in the ¹H-NMR spectrum of this compound, while the other proton signals (e.g., from the ethyl group) remain, is a clear indication of successful deuteration.
The ¹³C-NMR spectrum provides further confirmation. The carbon atoms of the morpholine ring in this compound will exhibit coupling to the attached deuterium atoms. This results in a characteristic splitting pattern (a triplet for a CD₂ group) and a slight upfield shift in the resonance of the deuterated carbon compared to the non-deuterated analogue. This isotopic shift is a well-documented phenomenon. researchgate.net The chemical shifts of the morpholine carbons in a non-deuterated Molsidomine would be expected to be in the range of 40-70 ppm. In this compound, these carbons would show the characteristic C-D coupling and isotopic shift.
| Expected ¹H-NMR Chemical Shifts (ppm) | Expected ¹³C-NMR Chemical Shifts (ppm) |
| Signals for morpholine protons (approx. 3.0-4.0 ppm) are absent. | Carbons of the morpholine ring (approx. 40-70 ppm) show C-D coupling and an isotopic upfield shift. |
| Signals for the ethyl group protons remain. | Signals for the ethyl group and sydnone ring carbons remain. |
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of pharmaceutical solids. europeanpharmaceuticalreview.comnih.gov For this compound, ssNMR can provide valuable information about its solid-state properties.
Deuterium solid-state NMR, in particular, can be used to probe the local environment and dynamics of the deuterated morpholine ring within the crystal lattice. nih.govchemrxiv.org By analyzing the deuterium NMR lineshapes, information about molecular motion, such as ring puckering or whole-molecule tumbling, can be obtained. This is crucial for understanding the stability and physical properties of the solid form.
Furthermore, ¹³C ssNMR can be used to identify different polymorphs or to study the drug in its formulated state. europeanpharmaceuticalreview.com The deuteration in this compound can lead to improved resolution in ¹³C ssNMR spectra by reducing dipolar broadening from protons. chemrxiv.org This allows for a more detailed analysis of the crystalline packing and can help in identifying potential interactions between the drug molecule and excipients in a pharmaceutical formulation. The combination of ¹H, ¹³C, and ²H ssNMR provides a comprehensive picture of the structure and behavior of this compound in the solid state. rsc.org
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy is a crucial tool for the structural analysis of this compound, allowing for the confirmation of the incorporation of deuterium. The substitution of hydrogen with deuterium, a heavier isotope, leads to a predictable shift in the vibrational frequencies of the corresponding chemical bonds. libretexts.org Specifically, the C-D stretching vibrations will appear at a lower wavenumber (frequency) compared to the C-H stretching vibrations of the non-deuterated compound. libretexts.orged.gov
In the IR spectrum of this compound, the characteristic C-H stretching bands of the morpholine ring, typically found in the 2800-3000 cm⁻¹ region, would be expected to shift to approximately 2100-2200 cm⁻¹. This significant shift provides clear evidence of successful deuteration. The other characteristic peaks of the Molsidomine molecule, such as the C=O and C=N stretching frequencies of the sydnone imine ring, are expected to remain largely unaffected. wright.edu Studies on other deuterated molecules, such as deuterated leucine, have demonstrated the utility of IR spectroscopy, including advanced techniques like 2D IR, in characterizing the vibrational modes of deuterated side chains. acrhem.org
A table of expected IR spectral shifts is provided below.
| Vibrational Mode | Expected Wavenumber (Molsidomine) | Expected Wavenumber (this compound) |
| C-H Stretch (Morpholine) | ~2850-2960 cm⁻¹ | Not Present |
| C-D Stretch (Morpholine) | Not Present | ~2100-2200 cm⁻¹ |
| C=O Stretch | ~1700-1730 cm⁻¹ | ~1700-1730 cm⁻¹ |
| C=N Stretch | ~1640-1660 cm⁻¹ | ~1640-1660 cm⁻¹ |
Mass Spectrometry for Isotopic Purity and Molecular Weight Verification
Mass spectrometry is an indispensable technique for the analysis of this compound, as it provides direct confirmation of the molecular weight and allows for the assessment of isotopic purity. veeprho.com this compound is frequently utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays for the quantification of Molsidomine in biological samples. veeprho.com
The molecular weight of Molsidomine (C₉H₁₄N₄O₄) is 242.24 g/mol . google.com The incorporation of five deuterium atoms in this compound results in an increase in the molecular weight to approximately 247.27 g/mol . High-resolution mass spectrometry can precisely measure this mass difference, confirming the successful deuteration.
Furthermore, mass spectrometry can determine the isotopic purity of this compound by analyzing the relative abundance of ions corresponding to different isotopologues (e.g., d0, d1, d2, d3, d4, and d5). This is crucial for its use as an internal standard, where a high degree of isotopic enrichment is required for accurate quantification. thermofisher.com Tandem mass spectrometry (MS/MS) can be used to generate characteristic fragment ions, which would also exhibit a mass shift corresponding to the number of deuterium atoms in the fragment, further confirming the location of the isotopic labels. researchgate.net
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| Molsidomine | C₉H₁₄N₄O₄ | 242.1015 |
| This compound | C₉H₉D₅N₄O₄ | 247.1330 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. While specific crystallographic data for this compound has not been reported, X-ray diffraction data for the parent compound, Molsidomine, has been referenced in the literature. sciforum.netgoogle.commdpi.com
Purity and Stability Assessment of this compound
The assessment of purity and stability is critical for any chemical standard. For this compound, purity is typically determined using chromatographic methods coupled with mass spectrometric detection.
High-performance liquid chromatography (HPLC) with UV detection is a common method for assessing the purity of Molsidomine. researchgate.net When coupled with mass spectrometry (LC-MS), this technique becomes highly specific for this compound, allowing for the separation and quantification of the deuterated compound from its non-deuterated counterpart and other impurities. nih.govthermofisher.com The purity analysis would confirm the absence of starting materials, intermediates, and side products from the synthesis.
The stability of Molsidomine is known to be pH-dependent, and it is susceptible to degradation in alkaline conditions. mdpi.com It is expected that this compound would exhibit similar stability characteristics. Stability studies would involve storing the compound under various conditions (e.g., different temperatures, humidity levels, and light exposure) and periodically analyzing its purity by HPLC or LC-MS to determine the rate and nature of any degradation. The primary degradation pathway for Molsidomine involves hydrolysis to its active metabolite, SIN-1, which is itself unstable at physiological pH. ojp.gov
A summary of analytical methods for purity and stability assessment is provided below.
| Analytical Method | Purpose |
| HPLC-UV | Quantifies the main compound and detects UV-active impurities. |
| LC-MS/MS | Provides high specificity for this compound, quantifies isotopic purity, and identifies impurities. |
| Stability Studies | Evaluates degradation of the compound under various storage conditions over time. |
Advanced Analytical Methodologies Utilizing Molsidomine D5 As an Internal Standard
Application of Molsidomine-d5 in Non-Clinical Bioanalytical Studies
The application of this compound is pivotal in non-clinical research, where the accurate quantification of Molsidomine (B1677406) and its metabolites in complex biological matrices is essential for understanding its pharmacokinetic and metabolic profile before human trials.
Pharmacokinetic studies in animal models such as rats and dogs are fundamental to drug development, providing critical data on absorption, distribution, metabolism, and excretion (ADME). eco-vector.comnih.gov The development of accurate and reproducible quantitative methods is a prerequisite for conducting these studies. eco-vector.comresearchgate.net this compound, as an internal standard, is integral to the high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods used for this purpose.
The extraction of Molsidomine from complex biological samples requires efficient sample preparation to remove interfering substances like proteins and phospholipids. For both plasma and tissue homogenates, protein precipitation (PPT) is a commonly applied technique. eco-vector.comnih.gov In this method, a cold organic solvent, such as methanol (B129727) or acetonitrile, is added to the biological sample to denature and precipitate proteins, which are then removed by centrifugation. eco-vector.comresearchgate.net
For solid samples like organ tissues, an initial homogenization step is necessary to break down the cellular structure before extraction. nih.gov Following homogenization, the same PPT procedures can be applied. eco-vector.com More advanced cleanup may be achieved using solid-phase extraction (SPE), where the analyte is selectively adsorbed onto a solid sorbent and then eluted, providing a cleaner extract for analysis. nih.govnih.govnih.gov
| Biological Matrix | Sample Preparation Technique | Description | Key Findings |
| Rat Plasma | Protein Precipitation (PPT) | Methanol was used to precipitate plasma proteins, followed by centrifugation to collect the supernatant for analysis. eco-vector.comresearchgate.net | An effective and straightforward method for preparing plasma samples for LC-MS/MS analysis. |
| Rat Tissues (Liver, Kidney, Brain, Spleen, Muscle, Heart, Adipose) | Homogenization followed by Protein Precipitation (PPT) | Tissues were first homogenized to create a uniform suspension. Methanol was then used for protein precipitation. eco-vector.comresearchgate.net | This two-step process is essential for extracting the analyte from complex solid matrices prior to quantification. |
| Human Plasma | Solid-Phase Extraction (SPE) | Samples were processed on disposable extraction cartridges filled with phenyl-modified silica. nih.gov | SPE resulted in high absolute recovery for Molsidomine (74 ± 3%) and its metabolite SIN-1 (55 ± 5%). nih.gov |
LC-MS/MS is the preferred technology for the sensitive and selective quantification of Molsidomine and its metabolites in non-human biological samples. eco-vector.comnih.gov The use of this compound as an internal standard is crucial in these assays. It is added at a known concentration to all calibration standards, quality control samples, and unknown study samples before processing. bioanalysis-zone.com By calculating the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical process can be normalized, leading to highly reliable data. wuxiapptec.com
Research has demonstrated the development and validation of an HPLC-MS/MS method for quantifying Molsidomine in various rat tissues. eco-vector.comresearchgate.net These methods have been validated for parameters such as linearity, accuracy, and precision, establishing defined analytical ranges for different tissues. eco-vector.com For instance, the analytical range for Molsidomine in rat plasma, liver, and kidney was determined to be 5.0–1000.0 ng/ml. eco-vector.comresearchgate.net
| Tissue Type | Lower Limit of Quantification (LLOQ) | Analytical Range (ng/mL) | Reference |
| Blood Plasma | 5.0 ng/mL | 5.0–1000.0 | eco-vector.com |
| Liver | 5.0 ng/mL | 5.0–1000.0 | eco-vector.com |
| Kidney | 5.0 ng/mL | 5.0–1000.0 | eco-vector.com |
| Brain | 5.0 ng/mL | 5.0–1000.0 | eco-vector.com |
| Spleen | 5.0 ng/mL | 5.0–1000.0 | eco-vector.com |
| Skeletal Muscle | 1.0 ng/mL | 1.0–1000.0 | eco-vector.com |
| Heart Tissue | 1.0 ng/mL | 1.0–1000.0 | eco-vector.com |
| Adipose Tissue | 10.0 ng/mL | 10.0–1000.0 | eco-vector.com |
Metabolomics involves the comprehensive measurement of all small-molecule metabolites in a biological system. In drug development, this can reveal a drug's mechanism of action or identify potential off-target effects. nih.govamazonaws.com Studies on Molsidomine have focused on its biotransformation to active metabolites like SIN-1 and their subsequent effects. nih.govnih.gov
In metabolomics studies using LC-MS, a panel of stable isotope-labeled internal standards, which would include this compound, is essential for quality control and ensuring accurate quantification across a wide range of metabolites. eurachem.org this compound would allow for precise tracking of the parent compound as it is converted to its metabolites, such as SIN-1, providing a clear picture of the metabolic pathways involved in both in vitro systems (e.g., liver microsomes) and in animal models. nih.govnih.gov This approach can also help elucidate novel findings, such as the identification of lanosterol (B1674476) synthase as a potential target for Molsidomine, by providing robust quantitative data on related metabolic pathways. ahajournals.org
Therapeutic Drug Monitoring (TDM) involves measuring drug concentrations in biological fluids to optimize efficacy. While primarily used in clinical settings, the principles are applied in preclinical research to correlate pharmacokinetic profiles with pharmacodynamic effects in animal models. researchgate.net The development of a robust and validated bioanalytical method is the foundation of any TDM assay. eco-vector.com
The LC-MS/MS methods developed for pharmacokinetic studies in rats are directly applicable to TDM in preclinical models. eco-vector.comresearchgate.net By using this compound as an internal standard, these assays achieve the high degree of accuracy and precision necessary to reliably monitor drug concentrations. This allows researchers to make informed decisions and understand the relationship between drug exposure and therapeutic or toxic effects in animal studies. wuxiapptec.comeuropa.eu
Preclinical Pharmacokinetic Research in Animal Models
Quality Control and Assurance Protocols for Deuterated Internal Standards
The reliability of bioanalytical data generated using a deuterated internal standard like this compound depends on rigorous quality control and assurance protocols. Regulatory bodies and industry best practices provide clear guidelines for the validation and use of these standards. europa.eufda.gov
Isotopic Purity and Cross-Interference : The deuterated standard must be of high isotopic purity, with minimal presence of the unlabeled analyte. acanthusresearch.comnih.gov The presence of unlabeled Molsidomine in the this compound standard can artificially inflate the measured concentration of the analyte, particularly at the lower limit of quantification (LLOQ). europa.eunih.gov Validation procedures must check for this cross-talk, with acceptable thresholds being less than 20% of the LLOQ for IS-to-analyte interference and less than 5% of the IS response for analyte-to-IS interference. wuxiapptec.com
Stability of the Isotopic Label : Deuterium (B1214612) atoms must be placed on positions in the molecule that are not susceptible to chemical exchange with protons from the solvent or biological matrix. acanthusresearch.comwuxiapptec.com Loss of the deuterium label would cause the internal standard to revert to the unlabeled form, compromising the assay's accuracy. Stability must be demonstrated under all relevant storage and analytical conditions. europa.eu
Sufficient Mass Difference : To prevent spectral overlap in the mass spectrometer, a mass difference of three or more mass units between the analyte and the SIL-IS is generally required for small molecules. acanthusresearch.comwuxiapptec.com
Internal Standard Response Monitoring : The response of the internal standard should be monitored across all samples in an analytical run. fda.govnih.gov Consistent IS response indicates a stable analytical process, while significant variability can signal issues such as matrix effects, sample preparation errors, or instrument malfunction, requiring investigation. nih.govhubspotusercontent10.net
Mechanistic Studies on Molsidomine and Its Metabolites Excluding Clinical Human Trials
In Vitro Enzymatic Biotransformation Studies
The conversion of Molsidomine (B1677406) to its active metabolites is a critical determinant of its pharmacological activity. In vitro enzymatic studies using Molsidomine-d5 have provided key insights into the bioactivation pathway.
Investigation of Cytochrome P450-Catalyzed Reactions with this compound
Although direct studies detailing the interaction of this compound with specific CYP isoforms are not extensively documented in the provided search results, the general principle of using deuterated compounds to probe enzymatic reactions is well-established. The substitution of hydrogen with deuterium (B1214612) can alter the rate of metabolism, providing clues about the rate-limiting steps and the enzymes involved.
Elucidation of Hydrolysis Pathways to Linsidomine (B1675546) and Nitric Oxide Release
The principal pathway for the bioactivation of Molsidomine involves its hydrolysis to Linsidomine (SIN-1). wikipedia.orgpatsnap.com This conversion is a crucial step, as Linsidomine is the direct precursor to nitric oxide. wikipedia.orgpatsnap.com In aqueous solutions at neutral pH, Linsidomine is unstable and spontaneously decomposes to release NO. wikipedia.orgresearchgate.net
The process can be summarized as follows:
Hydrolysis: Molsidomine is hydrolyzed, primarily in the liver, to form Linsidomine. wikipedia.orgpatsnap.com
Decomposition: Linsidomine (SIN-1) undergoes spontaneous decay, particularly at a pH greater than 5, to form the intermediate SIN-1A. researchgate.net
Nitric Oxide Release: In the presence of oxygen, SIN-1A further decomposes to release nitric oxide (NO) and superoxide (B77818). researchgate.net
In vitro studies have demonstrated that the release of nitric oxide from SIN-1 can be detected in the presence of cells, such as L-929 cells, with an initial rate of approximately 10.2 ± 5.9 nM/min, reaching a plateau concentration of about 160 nM after 45 minutes. researchgate.net In contrast, in a cell-free system, the release of nitric oxide was found to be undetectable. researchgate.net
Role of Deuterium Isotope Effects in Reaction Rate Determination (Kinetic Isotope Effects)
The substitution of hydrogen with its heavier isotope, deuterium, at a specific position in a molecule can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). csbsju.edulibretexts.org This effect is a powerful tool for investigating reaction mechanisms, particularly for determining whether a carbon-hydrogen bond is broken in the rate-limiting step of a reaction. csbsju.edulibretexts.org
A primary KIE is observed when the bond to the isotope is broken during the rate-determining step. csbsju.edu The magnitude of the KIE, expressed as the ratio of the rate constant for the non-deuterated compound (kH) to the deuterated compound (kD), is typically greater than 1 (a "normal" KIE), often in the range of 5 to 7 for C-H/C-D bonds. csbsju.edulibretexts.org This indicates that the C-H bond is weaker and broken more easily than the C-D bond. libretexts.org
Conversely, a secondary KIE occurs when the bond to the isotope is not broken in the rate-limiting step. csbsju.edu These effects are generally smaller than primary KIEs. gmu.edu An "inverse" KIE (kH/kD < 1) can occur if the bond involving the isotope becomes stronger in the transition state. csbsju.edu
In the context of this compound, analyzing the KIE for its biotransformation can provide critical information. For example, if the deuteration is at a site involved in enzymatic catalysis or spontaneous decomposition, a significant KIE would be expected, helping to pinpoint the rate-determining step in the release of nitric oxide. While specific KIE data for this compound were not found in the search results, the principles of KIE are broadly applicable to understanding its reaction kinetics. csbsju.edulibretexts.org
Cellular and Molecular Pharmacological Investigations
The pharmacological effects of Molsidomine are primarily mediated by the release of nitric oxide. In vitro cellular and molecular studies using this compound help to elucidate the downstream signaling pathways and cellular responses.
Nitric Oxide (NO) Generation and Signaling Pathways in Cellular Models
Once released, nitric oxide acts as a crucial signaling molecule in various physiological processes. patsnap.com In the vascular system, NO diffuses into smooth muscle cells and activates the enzyme guanylate cyclase. patsnap.com This activation leads to an increase in the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP). patsnap.com Elevated cGMP levels then trigger a cascade of events that result in the relaxation of vascular smooth muscle cells, leading to vasodilation. patsnap.com
Studies have shown that Molsidomine, through its active metabolite SIN-1, can inhibit the function of human polymorphonuclear leucocytes (PMNs) in vitro in a dose-dependent manner. nih.gov This includes the reduction of β-glucuronidase release and the generation of superoxide anions. nih.gov Furthermore, the effects of Linsidomine on smooth muscle relaxation are potentiated by inhibitors of cGMP-specific phosphodiesterases, such as zaprinast, further supporting the role of the cGMP pathway. nih.gov
The activation of the NO/cGMP/protein kinase G (PKG) pathway by Molsidomine has been shown to have protective effects in cardiac models, stabilizing calcium handling and reducing electrical remodeling. researchgate.net
Impact on Endothelial Cell Function and Thromboresistance in In Vitro Systems
The endothelium plays a critical role in maintaining vascular health and preventing thrombosis. Nitric oxide is a key mediator of endothelial function and thromboresistance.
Long-term exposure of endothelial cells to Molsidomine in vitro has been shown to enhance their thromboresistance. nih.gov This effect is attributed to the increased production of nitric oxide or related substances by the endothelial cells. nih.gov These substances inhibit platelet aggregation, a key event in thrombus formation. nih.gov The studies suggest that the anti-aggregating factors are released by endothelial cells when they are stimulated by platelets. nih.gov
Furthermore, Molsidomine has been shown to have synergistic effects with prostaglandin (B15479496) I2 (PGI2) in reducing thrombogenicity. nih.gov In combination, they significantly potentiate the decrease in platelet uptake and prolong platelet survival, indicating an enhanced thromboresistant state. nih.gov
Interactive Data Table: In Vitro Effects of Molsidomine and its Metabolites
| Compound | Cellular System | Observed Effect | Key Finding |
| Molsidomine | Endothelial Cells | Increased thromboresistance | Enhanced production of NO-related anti-platelet factors. nih.gov |
| Molsidomine | Human Polymorphonuclear Leucocytes (PMNs) | Inhibition of β-glucuronidase release and superoxide generation | Dose-dependent inhibition of PMN function. nih.gov |
| Linsidomine (SIN-1) | L-929 Cells | Nitric oxide release | Cell-dependent NO generation. researchgate.net |
| Linsidomine (SIN-1) | Human Polymorphonuclear Leucocytes (PMNs) | Inhibition of β-glucuronidase release and superoxide generation | Potent inhibition of PMN function. nih.gov |
| Linsidomine (SIN-1) | Guinea-pig isolated trachea and human isolated bronchus | Smooth muscle relaxation | Potent bronchodilator effect via the guanylate cyclase-cGMP system. nih.gov |
Modulation of Intracellular Pathways (e.g., PGC-1α, AMPK, Sirt1) in Cellular and Tissue Models
Molsidomine, primarily through its nitric oxide (NO) donating properties, has been shown to influence key intracellular signaling pathways that regulate cellular metabolism and energy homeostasis. In cellular and tissue models, particularly those related to muscular dystrophy, molsidomine treatment has demonstrated a significant impact on the PGC-1α, AMPK, and Sirt1 axis.
In the diaphragm of α-sarcoglycan (α-SG) null mice, a model for limb-girdle muscular dystrophy, molsidomine treatment was found to significantly increase the mRNA expression of Sirtuin 1 (SIRT1). unimi.it This upregulation of SIRT1 resulted in the deacetylation of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a known substrate of SIRT1. unimi.it The deacetylation of PGC-1α is a critical step in its activation. unimi.itfrontiersin.org
Interestingly, while molsidomine activated PGC-1α via deacetylation, it did not alter the H3 acetylation of the PGC-1α promoter, nor did it change PGC-1α mRNA levels or mitochondrial density in the dystrophic mouse model. unimi.it This suggests a post-translational mode of regulation.
Furthermore, the activation of this pathway appears to involve AMP-activated protein kinase (AMPK). In dystrophic mice treated with molsidomine, there was an observed increase in the phosphorylation of AMPK. unimi.it This suggests that NO, released from molsidomine, changes the metabolic status of the dystrophic muscle, which in turn indirectly activates AMPK. unimi.it These effects were not confined to the diaphragm, as similar observations regarding SIRT1 expression, PGC-1α acetylation, and AMPK phosphorylation were also noted in the tibialis anterior muscle of the treated mice. unimi.it The interplay between these molecules forms an energy-sensing network crucial for metabolic homeostasis. nih.govnih.gov
Table 1: Effects of Molsidomine on Intracellular Pathways in α-SG Null Mouse Diaphragm
| Parameter | Observation | Reference |
|---|---|---|
| SIRT1 mRNA Expression | Significantly enhanced | unimi.it |
| PGC-1α Acetylation | Decreased (indicating activation) | unimi.it |
| PGC-1α mRNA Levels | No significant change | unimi.it |
| AMPK Phosphorylation | Increased (indicating activation) | unimi.it |
Effects on Satellite Cell Proliferation and Adipogenic Differentiation in In Vitro Muscle Models
Molsidomine's role as a nitric oxide (NO) donor extends to the modulation of muscle progenitor cells. In the context of muscle repair and regeneration, its effects on satellite cells and fibro-adipogenic precursors (FAPs) are of significant interest.
Studies have shown that NO donors like molsidomine can enhance the self-renewal capacity of satellite cells. nih.gov Satellite cells are muscle stem cells crucial for muscle growth and repair. mdpi.comfrontiersin.org By stimulating their proliferation, molsidomine may help counteract the depletion of the satellite cell pool that occurs in chronic muscle damage, such as in muscular dystrophies. nih.gov This effect is partly mediated through cGMP signaling pathways. nih.gov
In addition to promoting satellite cell activity, molsidomine has been found to inhibit the adipogenic differentiation of FAPs. nih.govfrontiersin.org FAPs are a cell population within the muscle that can differentiate into fibroblasts or adipocytes, contributing to fibrosis and fat infiltration in dystrophic muscle. frontiersin.org Molsidomine treatment has been shown to reduce adipose tissue deposition and fibrotic scar formation by downregulating the expression of peroxisome proliferator-activated receptors gamma (Pparγ1) in FAPs, a key regulator of adipogenesis. nih.gov This action appears to be independent of the cGMP pathway. nih.gov
Table 2: Molsidomine's Effects on Muscle Progenitor Cells
| Cell Type | Effect of Molsidomine (as NO donor) | Outcome | Reference |
|---|---|---|---|
| Satellite Cells | Enhances self-renewal capacity and proliferation | Counteracts depletion of stem cell pool | nih.gov |
In Vivo Preclinical Research Models (Non-Human Animal Studies)
Muscular Dystrophy Models and Fibrosis Mitigation
The therapeutic potential of molsidomine has been investigated in animal models of muscular dystrophy, specifically the α-Sarcoglican-null mouse, which models limb girdle muscular dystrophy 2D. nih.gov This model shares many characteristics of muscle degeneration with other muscular dystrophies. nih.gov
This dual action of molsidomine, combining NO donation with immunomodulatory functions, highlights its potential for promoting tissue healing in the context of chronic muscle damage and mitigating fibrosis. nih.gov Fibrosis is a major pathological feature of muscular dystrophies, contributing to muscle stiffness and functional impairment. nih.gov
Cardiovascular Effects in Animal Models (e.g., hypertension, vasodilation)
The cardiovascular effects of molsidomine have been studied in various animal models, yielding complex results, particularly in the context of hypertension. Molsidomine is a prodrug that is metabolized in the liver to its active metabolite, linsidomine (SIN-1), which then releases nitric oxide (NO). wikipedia.orgpatsnap.com This NO release leads to the relaxation of vascular smooth muscle, causing vasodilation. nih.govcdnsciencepub.com
In spontaneously hypertensive rats (SHR), a common model for essential hypertension, long-term administration of molsidomine did not lead to an improvement in the pathological changes of the cardiovascular system. nih.govcas.cz One study found that chronic treatment with molsidomine actually resulted in a further increase in blood pressure and renal vasoconstriction in male SHR. physiology.org In conscious SHR, mean arterial pressure increased following molsidomine treatment. physiology.org
Conversely, in the normotensive control strain, Wistar-Kyoto (WKY) rats, the same molsidomine treatment caused a reduction in blood pressure and had no effect on renal hemodynamics. physiology.org In another model of renal mass reduction, molsidomine normalized systemic blood pressure and partially ameliorated the progression of renal disease. mdpi.com
The direct vasodilatory action of molsidomine's metabolites, SIN-1 and SIN-1A, has been demonstrated in isolated dog blood vessels. cdnsciencepub.com SIN-1A, in particular, was found to be a potent relaxant of contracted vascular strips. cdnsciencepub.com In open-chest animal models, molsidomine caused a slight fall in mean aortic pressure and a reduction in total peripheral resistance without affecting heart rate or cardiac output. ahajournals.org
Table 3: Cardiovascular Effects of Molsidomine in Animal Models
| Animal Model | Key Findings | Reference |
|---|---|---|
| Spontaneously Hypertensive Rats (SHR) | Increased blood pressure with chronic treatment; Did not improve cardiovascular pathological changes. | nih.govcas.czphysiology.org |
| Wistar-Kyoto (WKY) Rats | Reduced blood pressure with chronic treatment. | physiology.org |
| Rats with Renal Mass Reduction | Normalized systemic blood pressure; Partially ameliorated renal disease progression. | mdpi.com |
| Dogs (Isolated Blood Vessels) | Metabolites SIN-1 and SIN-1A caused potent vasodilation. | cdnsciencepub.com |
Metabolic Adaptations (e.g., lipid metabolism, wound healing) in Non-Human Organisms
Molsidomine and its nitric oxide-donating properties influence metabolic processes beyond the cardiovascular and muscular systems, including lipid metabolism and wound healing.
In the context of dystrophic skeletal muscle, nitric oxide has been shown to control fat deposition. scilit.com This is linked to its ability to inhibit the adipogenic differentiation of fibro-adipogenic precursors, as detailed in section 4.2.4. By preventing the accumulation of fat within the muscle tissue, molsidomine can help preserve muscle structure and function. nih.govscilit.com The reprogramming of lipid metabolism is a crucial aspect of tissue repair and regeneration. nih.gov
The impact of molsidomine has also been observed in models of wound healing, particularly in the context of diabetes where healing is often impaired. ophed.commdpi.com In diabetic rats, treatment with molsidomine, which spontaneously releases NO, was found to increase the breaking strength of wounds and enhance the deposition of hydroxyproline, an indicator of collagen synthesis. ophed.com This suggests that the local availability of NO can improve the quality and rate of tissue repair. Arginine, the endogenous substrate for NO synthesis, has similarly been shown to improve wound repair through mechanisms including collagen deposition and cell proliferation. ophed.com The metabolic reprogramming of lipids and amino acids is increasingly recognized as a key factor in accelerating wound healing. nih.gov
Chemical Biology and Theoretical Investigations of Molsidomine Derivatives
Sydnone (B8496669) Imine Chemistry and N-Heterocyclic Carbene Formation
Sydnone imines, such as Molsidomine (B1677406), belong to the class of conjugated mesomeric betaines. nih.gov A key feature of their chemistry is the ability to form anionic N-heterocyclic carbenes (NHCs), which are highly reactive intermediates with significant applications in coordination chemistry and catalysis. nih.govresearchgate.net
The formation of an N-heterocyclic carbene from a sydnone imine is achieved through deprotonation at the C4 position of the 1,2,3-oxadiazolium ring. researchgate.net In the case of Molsidomine, treatment with a strong base, such as lithium (trimethylsilyl)amide, removes the proton at C4 to generate a sydnone imine anion. nih.gov This anionic species is a representation of an anionic N-heterocyclic carbene. nih.govresearchgate.net
These carbenes are typically transient and are studied through trapping reactions. When the Molsidomine-derived carbene is reacted in situ with elemental sulfur, it forms an unstable sydnone imine sulfide. nih.gov This intermediate can be stabilized by subsequent reactions, such as methylation, to yield a stable sydnone imine thioether. nih.gov The thioether can be further oxidized to the corresponding sulfoxide. nih.gov Other trapping reagents, including mercury(II) chloride and triphenylborane, have been used to capture the sydnone imine carbenes as mercury complexes or BPh₃ adducts. nih.gov
| Reaction Step | Description | Reactants/Reagents | Products |
| Deprotonation | Removal of the proton at the C4 position of the sydnone imine ring. nih.gov | Molsidomine, Lithium (trimethylsilyl)amide nih.gov | Sydnone imine anion (anionic NHC) nih.gov |
| Carbene Trapping | Reaction of the carbene with an electrophile to form a stable product. nih.gov | Sydnone imine anion, Sulfur nih.gov | Unstable sydnone imine sulfide nih.gov |
| Stabilization | Conversion of the unstable trapped intermediate into a stable compound. nih.gov | Sydnone imine sulfide, Methylating agent nih.gov | Sydnone imine thioether nih.gov |
The anionic N-heterocyclic carbenes derived from sydnone imines are effective ligands for coordinating with various metals. The unstable sulfide adducts formed from the Molsidomine carbene can be stabilized through the formation of gold complexes, such as [(PPh₃)Au–S-sydnone imine]. nih.gov The synthesis of metal complexes often involves the reaction of the NHC precursor with a suitable metal salt. researchgate.netnih.govmdpi.comnih.gov
The characterization of these metal complexes is crucial to determine their structure and bonding. A variety of analytical techniques are employed for this purpose:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the organic framework of the ligand. researchgate.net In specific cases, such as with mercury complexes, ¹⁹⁹Hg NMR can provide direct information about the metal's coordination environment. nih.gov
Mass Spectrometry: This technique confirms the molecular weight of the synthesized complexes. researchgate.net
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the molecular structure, including bond lengths and angles, and the precise geometry of the metal coordination sphere. mdpi.comnih.gov
Infrared (IR) and UV-Vis Spectroscopy: These methods provide information about the functional groups present and the electronic transitions within the molecule. researchgate.net
While the synthesis of selenium and palladium complexes specifically with Molsidomine-d5 is not detailed in the provided sources, the general methodologies for preparing and characterizing NHC-metal complexes are well-established for these elements. researchgate.netnih.govmdpi.com
Computational Chemistry and Molecular Modeling Studies
Theoretical and computational methods provide deep insights into the molecular properties and reactivity that are often challenging to probe experimentally.
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comiqce.jp
HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons, defining its nucleophilic or basic character. youtube.com
LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to accept electrons, defining its electrophilic or acidic character. youtube.com
For the N-heterocyclic carbene derived from Molsidomine, FMO analysis is critical for understanding its reactivity. mdpi.com The energy and spatial distribution of the HOMO would indicate the location of the carbene's lone pair electrons, which are involved in forming bonds with metal centers. The energy gap between the HOMO and LUMO is a crucial parameter that provides insight into the kinetic stability and chemical reactivity of the carbene. mdpi.comnih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov
| Orbital | Description | Relevance to Molsidomine Carbene Reactivity |
| HOMO | The highest energy molecular orbital that contains electrons. mdpi.com | Represents the lone pair of electrons on the carbene carbon; its energy and location determine the carbene's nucleophilicity and ability to act as a ligand. youtube.com |
| LUMO | The lowest energy molecular orbital that is empty of electrons. mdpi.com | Indicates the site most susceptible to nucleophilic attack; its energy relates to the carbene's ability to accept electrons. youtube.com |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. mdpi.com | A key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. nih.gov |
The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can alter the rates of chemical reactions, a phenomenon known as the kinetic deuterium isotope effect (KIE). nih.govresearchgate.net This effect arises because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy and is therefore stronger and more difficult to break than a corresponding carbon-hydrogen (C-H) bond. nih.gov
In the context of this compound, the most significant theoretical insight relates to the deprotonation step at the C4 position required for NHC formation. Computational models would predict a slower reaction rate for this step in this compound compared to non-deuterated Molsidomine. The theoretical investigation of this mechanism would involve calculating the activation energies for the C-H versus C-D bond cleavage. A higher calculated activation energy for the deuterated compound would provide a quantitative theoretical basis for a primary KIE, suggesting that the formation of the N-heterocyclic carbene from this compound is kinetically less favorable. nih.govresearchgate.net Understanding these isotope effects is critical for interpreting reaction mechanisms and can be strategically used to modulate the pharmacokinetic properties of drugs. nih.gov
Based on the available scientific literature, there is no evidence to suggest the development or use of this compound in the creation of chemical probes, including fluorescent tracers for ligand-binding studies or affinity-based probes for target identification.
This compound is a deuterated form of Molsidomine, meaning five hydrogen atoms in the Molsidomine molecule have been replaced with deuterium atoms. This isotopic labeling makes it a valuable tool in analytical chemistry, primarily as an internal standard for mass spectrometry-based quantification of Molsidomine in biological samples. Its utility lies in its chemical near-identity to Molsidomine, while its increased mass allows it to be distinguished in analytical instruments.
However, the development of chemical probes as outlined in the query—specifically fluorescent tracers and affinity-based tools—requires the chemical modification of the parent molecule to incorporate a reporter tag (like a fluorophore) or a reactive group for covalent binding to target proteins. There are no published research findings indicating that this compound has been used as a scaffold for such modifications. The research focus for Molsidomine and its derivatives in chemical biology has been on understanding its mechanism of action as a nitric oxide donor, rather than on developing it into chemical probes for target identification.
Therefore, the requested article sections on the development of this compound-based chemical probes cannot be generated due to a lack of existing research in this specific area.
Future Directions and Emerging Research Avenues for Molsidomine D5
Integration with Advanced Omics Technologies (e.g., Proteomics, Lipidomics) for Comprehensive Biological Understanding
The integration of Molsidomine-d5 with advanced omics technologies, such as proteomics and lipidomics, presents a significant opportunity to gain a more comprehensive understanding of the biological effects of its parent compound, Molsidomine (B1677406). While this compound is primarily used for accurate quantification in biological samples, its role can be expanded within these large-scale molecular profiling studies. musechem.com
In proteomics, the study of the entire set of proteins, this compound can be used to precisely track the metabolism of Molsidomine and its impact on protein expression and post-translational modifications. As Molsidomine acts as a nitric oxide (NO) donor, its administration can lead to changes in S-nitrosylation of proteins, a key signaling mechanism. By using this compound as an internal standard, researchers can achieve more accurate and reliable quantification of these changes through mass spectrometry-based proteomic workflows. mpi-cbg.de This allows for a clearer picture of the downstream effects of NO release on cellular signaling pathways.
Similarly, in lipidomics, which involves the comprehensive analysis of lipids, this compound can enhance the accuracy of studies investigating the influence of Molsidomine on lipid metabolism and signaling. caymanchem.com Given that cardiovascular diseases, the primary indication for Molsidomine, are intrinsically linked to lipid profiles, understanding these interactions is crucial. The use of deuterated internal standards is a preferred method in lipidomics to correct for variability in sample extraction and instrument response, ensuring that the subtle changes in lipid species induced by the drug are accurately captured. caymanchem.com
The use of stable isotope-labeled internal standards is a cornerstone of quantitative omics, helping to overcome challenges such as matrix effects and ensuring data reliability. clearsynth.comirisotope.com The application of this compound in these fields will facilitate a deeper understanding of Molsidomine's mechanism of action beyond its direct vasodilatory effects.
Exploration of Novel Analytical Applications Beyond Pharmacokinetics
The utility of this compound is not confined to traditional pharmacokinetic analysis. Its unique physicochemical properties open the door to a range of novel analytical applications. As analytical techniques become more sensitive, the ability to trace the metabolic fate of a drug with high precision becomes increasingly important.
One emerging application is in metabolomics studies to investigate the broader metabolic impact of Molsidomine. By using this compound, researchers can confidently identify and quantify not only the primary metabolites but also secondary and downstream metabolic products affected by the drug's activity. This can reveal previously unknown biological pathways influenced by Molsidomine and its active metabolite, linsidomine (B1675546). wikipedia.org
Furthermore, this compound could be employed in environmental and toxicological studies to monitor the presence and persistence of Molsidomine in various matrices. The use of a deuterated standard allows for highly specific and sensitive detection by mass spectrometry, which is essential for trace-level analysis. clearsynth.com
The development of advanced analytical methodologies, such as high-resolution mass spectrometry and novel chromatographic techniques, will continue to expand the potential applications of this compound. These advancements will enable researchers to probe the drug's interactions within complex biological systems with unprecedented detail.
Design of Deuterated Analogs for Probing Specific Enzyme Active Sites
The strategic placement of deuterium (B1214612) atoms in a molecule can serve as a powerful tool for investigating enzyme mechanisms, a field where this compound and its analogs could provide significant insights. The kinetic isotope effect (KIE), where the replacement of a hydrogen atom with a deuterium atom leads to a slower reaction rate, can be exploited to identify the rate-determining steps in enzymatic reactions. wikipedia.org
While Molsidomine itself is a prodrug that is converted to its active metabolite, linsidomine, in the liver, the enzymes involved in this conversion can be studied using specifically deuterated Molsidomine analogs. wikipedia.org By synthesizing different isotopologues of Molsidomine with deuterium atoms at various positions, researchers can probe the active site of the metabolizing enzymes and elucidate the precise mechanism of bioactivation. For instance, if deuteration at a specific site significantly slows down the metabolic conversion, it would suggest that the C-H bond at that position is broken during the rate-limiting step of the reaction.
Deuterated compounds are increasingly being used as probes for enzyme mechanisms. nih.govwisc.eduresearchgate.net This approach can provide valuable information for drug design and development, helping to create new molecules with modified metabolic profiles. The insights gained from such studies with Molsidomine analogs could lead to the development of second-generation drugs with improved efficacy or reduced side effects.
Contribution of this compound Research to New Drug Modality Development
Research involving this compound can contribute to the broader field of new drug modality development. aspirelifesciences.com The use of deuterated compounds is a recognized strategy in drug discovery to improve the pharmacokinetic and pharmacodynamic properties of a drug. musechem.com This concept, often referred to as "deuterium-enabled" or "heavy" drugs, has led to the development of several approved medications. musechem.com
By studying the metabolic profile of this compound, researchers can gain a deeper understanding of its metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can make the deuterated compound more resistant to metabolic breakdown. unibestpharm.com This can lead to a longer half-life, increased drug exposure, and potentially a reduced dosing frequency.
The knowledge gained from this compound research could inform the design of new Molsidomine analogs with optimized therapeutic profiles. For example, strategic deuteration could be used to slow down the formation of certain metabolites, potentially reducing off-target effects or toxicity. unibestpharm.com The exploration of deuterated versions of existing drugs is an active area of pharmaceutical research, and the principles demonstrated with this compound can be applied to other drug candidates.
Development of Standardized Protocols for Deuterated Internal Standard Use in Research
The increasing use of deuterated internal standards like this compound in regulated bioanalysis necessitates the development and implementation of standardized protocols. texilajournal.com While the benefits of using stable isotope-labeled internal standards are well-established, ensuring consistency and comparability of data across different laboratories and studies requires a harmonized approach. wuxiapptec.com
Key aspects that need to be addressed in standardized protocols include the characterization of the deuterated standard, such as its isotopic purity and the stability of the deuterium label. acanthusresearch.com The position of the deuterium atoms is also critical, as it should be in a part of the molecule that is not susceptible to exchange with hydrogen atoms from the surrounding environment. acanthusresearch.com
Furthermore, standardized guidelines should cover the appropriate concentration of the internal standard to be used, the timing of its addition to the sample, and the criteria for accepting or rejecting analytical runs based on the internal standard's response. wuxiapptec.comlgcstandards.com Regulatory bodies and scientific organizations play a crucial role in establishing and promoting these standards to ensure the quality and integrity of research data. The experiences and data generated from the use of this compound in various research settings can contribute to the refinement of these best practices.
Interactive Data Table: Properties of Molsidomine and this compound
| Property | Molsidomine | This compound |
| Chemical Formula | C9H14N4O4 | C9H9D5N4O4 |
| Molecular Weight | 242.23 g/mol | 247.27 g/mol |
| Primary Use | Antianginal Agent | Internal Standard |
| Active Metabolite | Linsidomine | Linsidomine (from deuterated precursor) |
| Mechanism of Action | Nitric Oxide (NO) Donor | Tracer for Molsidomine |
Q & A
Basic Research Questions
Q. What are the critical considerations for designing reproducible synthesis protocols for Molsidomine-d5?
- Methodological Answer : Prioritize isotopic labeling validation (e.g., deuterium incorporation ≥98%) using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR). Ensure reaction conditions (e.g., solvent purity, temperature control) are rigorously documented to minimize isotopic dilution. Include purity thresholds (e.g., HPLC ≥95%) and stability testing under varying pH/temperature conditions .
- Data Presentation : Tabulate synthesis yields, isotopic enrichment ratios, and analytical validation parameters (e.g., retention times, column specifications) in supplementary materials to enable replication .
Q. How should researchers address conflicting pharmacokinetic data for this compound across in vitro and in vivo models?
- Methodological Answer : Conduct cross-model validation by comparing metabolic stability (e.g., liver microsome assays) with plasma concentration-time profiles in animal models. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify species-specific metabolic pathways or matrix effects .
- Example Workflow :
Standardize incubation conditions (e.g., NADPH concentration, incubation time).
Quantify deuterated metabolites via LC-MS/MS with isotope-corrected calibration curves.
Report interspecies variability using coefficient of variation (CV) metrics .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported mechanisms of nitric oxide (NO) release from this compound?
- Methodological Answer : Employ multimodal imaging (e.g., electron paramagnetic resonance [EPR] for NO detection) alongside fluorogenic probes (e.g., DAF-FM) to differentiate between enzymatic and non-enzymatic release pathways. Validate findings using knockout animal models (e.g., CYP450-deficient strains) to isolate contributing enzymes .
- Contradiction Analysis : Compare kinetic parameters (e.g., , ) across studies, highlighting methodological variances such as buffer composition or probe selectivity limitations .
Q. How can researchers optimize this compound formulations for targeted tissue delivery while maintaining isotopic integrity?
- Methodological Answer : Screen deuterium retention in lipid-based nanoparticles (LNPs) using accelerated stability testing (e.g., 40°C/75% RH for 4 weeks). Pair with MALDI-TOF imaging to map deuterium distribution in target tissues (e.g., vascular endothelium) .
- Experimental Design :
- Include controls with non-deuterated analogs to quantify isotope-specific effects.
- Use Franz diffusion cells to assess transdermal permeation efficiency under deuterated vs. non-deuterated conditions .
Q. What analytical frameworks are recommended for reconciling contradictory data on this compound’s metabolite profiles?
- Methodological Answer : Apply metabolomics workflows (e.g., untargeted LC-HRMS) with isotope pattern recognition algorithms to distinguish endogenous metabolites from deuterated byproducts. Validate using synthetic deuterated standards and spike-recovery experiments .
- Data Interpretation : Report mass accuracy (ppm), isotopic fidelity (e.g., M+5 cluster intensity), and fragmentation patterns to minimize false annotations .
Cross-Study Validation & Reporting
Q. How should researchers standardize data reporting for this compound to facilitate meta-analyses?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:
- Findable : Deposit raw spectral data (e.g., NMR, MS) in public repositories (e.g., MetaboLights) with unique identifiers.
- Interoperable : Use controlled vocabularies (e.g., ChEBI, HMDB) for metabolite annotation .
- Example Template :
| Parameter | Specification | Reference Method |
|---|---|---|
| Isotopic Purity | ≥98% D-enrichment (qNMR) | |
| Metabolic Half-life | 2.3 ± 0.5 h (rat hepatocytes) |
Ethical & Reproducibility Considerations
Q. What steps ensure ethical transparency in studies involving this compound and human-derived samples?
- Methodological Answer :
Declare deuterated compound handling protocols in institutional review board (IRB) submissions.
Provide batch-specific certificates of analysis (CoA) for this compound to confirm absence of non-deuterated impurities.
Share de-identified pharmacokinetic datasets via platforms like Zenodo to enable independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
